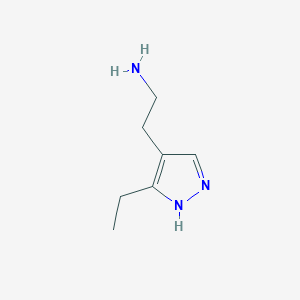

2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-amine

Description

2-(3-Ethyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole derivative featuring an ethyl substituent at the 3-position of the pyrazole ring and an ethanamine group at the 4-position. For instance, pyrazole derivatives often exhibit moderate solubility in polar solvents and stability under standard storage conditions (e.g., 2–8°C for similar amines) .

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.2 g/mol |

IUPAC Name |

2-(5-ethyl-1H-pyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C7H13N3/c1-2-7-6(3-4-8)5-9-10-7/h5H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

NGTSZJQSDGPWAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=NN1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-amine with structurally related compounds, focusing on substituents, physicochemical properties, and bioactivity:

Key Observations:

Substituent Effects on Bioactivity :

- The trifluoromethyl group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine enhances metabolic stability and binding affinity in enzyme inhibition studies compared to the ethyl analog .

- Pyridine-substituted pyrazoles (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit improved solubility and kinase inhibitory activity due to aromatic π-π interactions .

Synthetic Strategies :

- Copper(I) bromide and cesium carbonate are common catalysts for pyrazole amination (e.g., ), while palladium catalysts enable cross-coupling with heterocycles like pyridine .

- The target compound may be synthesized via similar methods, such as Vilsmeier–Haack formylation or nucleophilic substitution, as seen in related pyrazole systems .

Physicochemical Properties :

- Melting points vary significantly with substituents; cyclopropylamine derivatives exhibit higher melting points (104–107°C) due to crystallinity , while alkyl-substituted pyrazoles (e.g., ethyl/trifluoromethyl) are often liquids or low-melting solids .

Research Implications

Pyrazole-ethanamine derivatives are versatile scaffolds in drug discovery. For example:

- Anticancer Agents : Substitutions with electron-withdrawing groups (e.g., CF₃) or aromatic rings (e.g., pyridine) enhance cytotoxicity and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.